molecular formula C10H6ClNO B15221717 5-Chloroisoquinoline-1-carbaldehyde

5-Chloroisoquinoline-1-carbaldehyde

Cat. No.: B15221717
M. Wt: 191.61 g/mol
InChI Key: XHHFDDKKSOISFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloroisoquinoline-1-carbaldehyde is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro substituent at the 5-position and an aldehyde group at the 1-position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are widely used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroisoquinoline-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the chlorination of isoquinoline followed by formylation. The chlorination step typically uses reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The formylation step can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloroisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as ammonia (NH3), sodium methoxide (NaOCH3), or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: 5-Chloroisoquinoline-1-carboxylic acid.

    Reduction: 5-Chloroisoquinoline-1-methanol.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

5-Chloroisoquinoline-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to bioactive molecules.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Chloroisoquinoline-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The chloro substituent can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloroisoquinoline-6-carbaldehyde
  • 5-Chloroisoquinoline
  • 6-Chloroisoquinoline

Comparison

5-Chloroisoquinoline-1-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which allows for diverse chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

5-chloroisoquinoline-1-carbaldehyde

InChI

InChI=1S/C10H6ClNO/c11-9-3-1-2-8-7(9)4-5-12-10(8)6-13/h1-6H

InChI Key

XHHFDDKKSOISFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=O)C(=C1)Cl

Origin of Product

United States

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